molecular formula C8H7ClO3 B1352192 5-Chloro-2-hydroxy-3-methoxybenzaldehyde CAS No. 7740-05-8

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B1352192
CAS RN: 7740-05-8
M. Wt: 186.59 g/mol
InChI Key: PQKYPMGTDHNSRL-UHFFFAOYSA-N
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Patent
US08604021B2

Procedure details

o-Vanillin (100.5 g, 660 mmol), acetic acid (504 mL) and N-chlorosuccinimide (83.8 g, 627 mmol) were mixed and heated to 105° C. over 30 minutes. A rapid exotherm from 55 to 105° C. occurred over 7 minutes. The mixture refluxed for a few minutes and was allowed to cool slowly to room temperature (2.5 h). Water (1 L, 2 volume equivalents) was added to the mixture slowly over 10 minutes. The mixture was stirred for 5 minutes, filtered and the crude product air dried to afford 146.9 g of wet cake as a light yellow powder with 90% product, 3% o-vanillin and 7% dichlorovanillin Recrystallization from 200 g ethanol afforded 61 g (52% yield).
Quantity
100.5 g
Type
reactant
Reaction Step One
Quantity
504 mL
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:6]([O:7][CH3:8])[C:4]=1[OH:5].C(O)(=O)C.[Cl:16]N1C(=O)CCC1=O>O>[Cl:16][C:10]1[CH:9]=[C:6]([O:7][CH3:8])[C:4]([OH:5])=[C:3]([CH:11]=1)[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
100.5 g
Type
reactant
Smiles
O=CC1=C(O)C(OC)=CC=C1
Name
Quantity
504 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
83.8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture refluxed for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature (2.5 h)
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the crude product air dried
CUSTOM
Type
CUSTOM
Details
to afford 146.9 g of wet cake as a light yellow powder
CUSTOM
Type
CUSTOM
Details
with 90% product, 3% o-vanillin and 7% dichlorovanillin Recrystallization from 200 g ethanol
CUSTOM
Type
CUSTOM
Details
afforded 61 g (52% yield)

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
Smiles
ClC=1C=C(C(=C(C=O)C1)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.